molecular formula C11H10N2O3 B6144434 phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate CAS No. 74889-21-7

phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

Cat. No. B6144434
CAS RN: 74889-21-7
M. Wt: 218.21 g/mol
InChI Key: AOXNEYUOJSRBSQ-UHFFFAOYSA-N
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Description

Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is a chemical compound with the CAS Number: 74889-21-7 . It has a molecular weight of 218.21 . The IUPAC name for this compound is phenyl 5-methyl-3-isoxazolylcarbamate .


Molecular Structure Analysis

The InChI code for phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is 1S/C11H10N2O3/c1-8-7-10 (13-16-8)12-11 (14)15-9-5-3-2-4-6-9/h2-7H,1H3, (H,12,13,14) . This indicates that the compound has a molecular formula of C11H10N2O3 .

properties

IUPAC Name

phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-8-7-10(13-16-8)12-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXNEYUOJSRBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403876
Record name phenyl 5-methylisoxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 5-methylisoxazol-3-ylcarbamate

CAS RN

74889-21-7
Record name phenyl 5-methylisoxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-5-methylisoxazole (1.00 g) purchased from Aldrich Co. was dissolved in tetrahydrofuran (20 ml) and pyridine (1.5 ml), and after cooling to 0° C. under a nitrogen atmosphere, phenyl chlorocarbonate (1.4 ml) was added and the mixture was stirred at room temperature for 2 hours. Water was added, extraction was performed twice with ethyl acetate, and then the organic layers were combined, washed with water and saturated brine in that order, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was triturated with diethyl ether and n-hexane to obtain the title compound (1.54 g) (68% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Yield
68%

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